Tacedinaline hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
Tacedinaline hydrochloride, also known as N-(2-aminophenyl)-4-acetamidobenzamide hydrochloride, primarily targets the histone deacetylase enzyme HDAC1 . This enzyme plays a crucial role in the regulation of gene expression, and its inhibition can lead to changes in the transcriptional activity of several genes .
Mode of Action
This compound interacts with its target, HDAC1, by inhibiting its activity . This inhibition leads to an increase in the acetylation of histone proteins, which can result in changes in the structure of chromatin and the transcriptional activity of genes .
Biochemical Pathways
The inhibition of HDAC1 by this compound affects several biochemical pathways. One of the key pathways influenced is the PI3K/Akt and MAPK/Ras signaling pathways . The increased acetylation of histone proteins can lead to the activation of these pathways, resulting in cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in gene expression and induction of cell cycle arrest and apoptosis . Specifically, this compound has been shown to induce more severe cell death than either agent alone when used in combination with other treatments .
Biochemical Analysis
Biochemical Properties
Tacedinaline hydrochloride is a class I specific Histone Deacetylase inhibitor (HDACi) . It interacts with enzymes such as HDAC1 . The nature of these interactions involves the inhibition of the enzyme, which can alter the acetylation status of histones and other proteins, thereby influencing gene expression .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to target intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma . It influences cell function by making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a HDAC inhibitor . By inhibiting HDACs, it increases the acetylation of histones, which can lead to changes in gene expression. This can influence various cellular processes, including cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have been studied. For instance, it has been found that certain doses of this compound can decrease Haloperidol-induced cataleptic episodes and improve motor coordination in aged mice .
Metabolic Pathways
As a HDAC inhibitor, it is likely to influence a variety of metabolic processes through its effects on gene expression .
Subcellular Localization
As a HDAC inhibitor, it is likely to be found in the nucleus where it can exert its effects on histone acetylation and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tacedinaline hydrochloride can be synthesized from ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy-. The synthesis involves several steps, including the formation of an intermediate compound, which is then converted to this compound through a series of chemical reactions .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Tacedinaline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound, which may have different biological activities .
Scientific Research Applications
Tacedinaline hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the effects of histone deacetylase inhibition on various chemical processes
Biology: It is used to investigate the role of histone deacetylases in gene expression and cellular function
Medicine: It has been studied for its potential use in treating various cancers, including lung cancer, multiple myeloma, and pancreatic cancer
Industry: It is used in the development of new therapeutic agents and as a reference compound in drug discovery
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tacedinaline hydrochloride include other histone deacetylase inhibitors such as:
Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.
Romidepsin: A histone deacetylase inhibitor with a different chemical structure but similar biological activity.
Panobinostat: A pan-histone deacetylase inhibitor with broad-spectrum antitumor activity
Uniqueness
This compound is unique in its selective inhibition of class I histone deacetylases, which makes it particularly effective in certain types of cancer . Its broad-spectrum antitumor activity and ability to induce apoptosis in cancer cells further distinguish it from other histone deacetylase inhibitors .
Properties
IUPAC Name |
4-acetamido-N-(2-aminophenyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.ClH/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16;/h2-9H,16H2,1H3,(H,17,19)(H,18,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEWULVTDZRPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1299346-14-7 |
Source
|
Record name | N-(2-aminophenyl)-4-acetamidobenzamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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